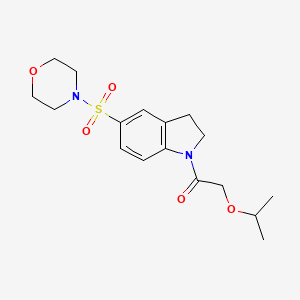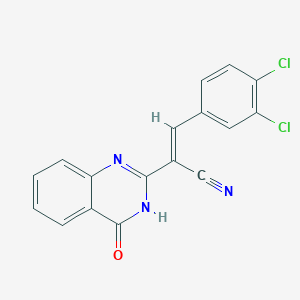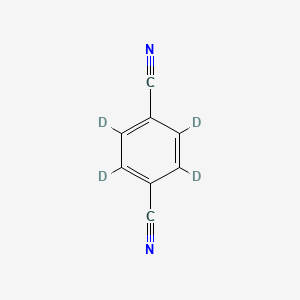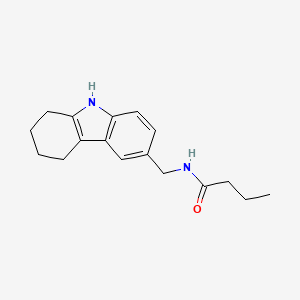![molecular formula C17H17N5O2 B2529639 (2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone CAS No. 1797560-90-7](/img/structure/B2529639.png)
(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex organic molecule with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound of interest.
Synthesis Analysis
The first paper describes a general stereospecific synthesis of a series of compounds that are structurally related to the compound of interest. These compounds are (N-methyl-2,6-methano-3-benzazocin-11 beta-yl)alkanones, and the synthesis involves the preparation of alkyl ketones with varying carbon chain lengths. The presence of methoxy groups and their position on the aromatic ring significantly affects the potency of these compounds, which could be relevant for the synthesis and activity of the compound .
Molecular Structure Analysis
The second paper provides experimental and theoretical studies on the molecular structure of a compound that shares some structural features with the target compound. The molecular structure was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations were performed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These methods could be applied to the compound of interest to predict its structure and properties .
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of the compound , the synthesis methods and structural features discussed could be extrapolated to predict its reactivity. The presence of methoxy and pyridinyl groups suggests potential sites for chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of the compound . However, the molecular structure analysis from the second paper, including the crystal structure and space group parameters, as well as the MEP map and frontier molecular orbitals, could be used to infer some of the physical properties such as solubility, crystal packing, and intermolecular interactions . The chemical properties could be inferred from the synthesis and structural features discussed in both papers, such as the potential for opioid activity and receptor selectivity .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Compounds with complex heterocyclic structures, similar to the one mentioned, often find applications in the development of pharmaceutical agents. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, described as a new class of cyclic dipeptidyl ureas, showcases the exploration of novel heterocycles for potential pharmacological activities (Sañudo et al., 2006). Similarly, the discovery of naphthyridine derivatives that induce necroptosis or apoptosis in cancer cells highlights the importance of heterocyclic compounds in cancer research (Kong et al., 2018).
Material Science
In material science, the structural features of heterocyclic compounds can be crucial in the design of new materials with specific properties. For instance, the study on the preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics by Anwar et al. (2000) demonstrates how the manipulation of heterocyclic structures can lead to materials with desired optical properties (Anwar et al., 2000).
Organic Synthesis
The versatility of heterocyclic compounds is also evident in their role as intermediates in organic synthesis. The development of novel annulated products from aminonaphthyridinones shows the continuous interest in expanding the toolkit of organic chemists with new heterocyclic frameworks (Deady & Devine, 2006). These intermediates can be pivotal in the synthesis of complex organic molecules with potential applications in various domains, including pharmaceuticals and materials.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-8-15-19-9-12-10-21(7-5-14(12)22(15)20-11)17(23)13-4-3-6-18-16(13)24-2/h3-4,6,8-9H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJWDTBTJQKIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N=CC=C4)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2529556.png)



![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)


